molecular formula C12H13F3N2O2 B11852382 1-(4-Nitrophenyl)-3-(trifluoromethyl)piperidine CAS No. 500015-05-4

1-(4-Nitrophenyl)-3-(trifluoromethyl)piperidine

Cat. No.: B11852382
CAS No.: 500015-05-4
M. Wt: 274.24 g/mol
InChI Key: GOMXWUJOKDHSBV-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)-3-(trifluoromethyl)piperidine is a chemical compound characterized by the presence of a nitrophenyl group and a trifluoromethyl group attached to a piperidine ring

Preparation Methods

The synthesis of 1-(4-Nitrophenyl)-3-(trifluoromethyl)piperidine typically involves the reaction of 4-nitrobenzaldehyde with trifluoromethylpiperidine under specific conditions. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction. Industrial production methods may involve scaling up this synthetic route with optimizations to improve yield and purity.

Chemical Reactions Analysis

1-(4-Nitrophenyl)-3-(trifluoromethyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, with reagents such as alkyl halides.

    Common Reagents and Conditions: Typical reagents include hydrogen gas, alkyl halides, and oxidizing agents. Reaction conditions often involve specific temperatures and pressures to optimize the reaction rates and yields.

    Major Products: The major products formed from these reactions include amine derivatives, substituted piperidines, and oxidized nitrophenyl compounds.

Scientific Research Applications

1-(4-Nitrophenyl)-3-(trifluoromethyl)piperidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the development of new materials with unique properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)-3-(trifluoromethyl)piperidine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability. These interactions can affect various biological processes, including enzyme activity and cell signaling pathways.

Comparison with Similar Compounds

1-(4-Nitrophenyl)-3-(trifluoromethyl)piperidine can be compared with similar compounds such as:

    1-(4-Nitrophenyl)-3-methylpiperidine: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    1-(4-Nitrophenyl)-3-(trifluoromethyl)benzene: Contains a benzene ring instead of a piperidine ring, leading to different biological activities and applications.

    1-(4-Aminophenyl)-3-(trifluoromethyl)piperidine:

The uniqueness of this compound lies in the combination of the nitrophenyl and trifluoromethyl groups attached to the piperidine ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

500015-05-4

Molecular Formula

C12H13F3N2O2

Molecular Weight

274.24 g/mol

IUPAC Name

1-(4-nitrophenyl)-3-(trifluoromethyl)piperidine

InChI

InChI=1S/C12H13F3N2O2/c13-12(14,15)9-2-1-7-16(8-9)10-3-5-11(6-4-10)17(18)19/h3-6,9H,1-2,7-8H2

InChI Key

GOMXWUJOKDHSBV-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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